N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide
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Overview
Description
N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an ether linkage to a 2,6-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2-pyridinecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-dichlorobenzyl)oxy]ethanol
- 2-[(2,6-dichlorobenzyl)oxy]ethane
- 1-[(2,6-dichlorobenzyl)oxy]-1H-indole-2-carboxylic acid
Uniqueness
N’-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide stands out due to its unique combination of a pyridine ring and a 2,6-dichlorobenzyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N'-[(2,6-dichlorophenyl)methoxy]pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODROUMNDBPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)Cl)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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